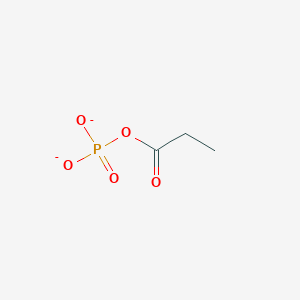
Propanoyl phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.
Applications De Recherche Scientifique
Flame Retardant Research Propanoyl phosphate derivatives are studied for their use as flame retardants. One such derivative, tris-(1,3-dichloro-2-propyl) phosphate, has been identified as a mutagen in tests, indicating potential genetic risks associated with its use in consumer products like children's sleepwear (Gold, Blum, & Ames, 1978).
Membrane Distillation Research In membrane science, propanoyl phosphate compounds like triethyl phosphate are utilized in the fabrication of hydrophobic microporous films for membrane distillation. These compounds are crucial in controlling membrane performance and structure (Nejati, Boo, Osuji, & Elimelech, 2015).
Catalysis Research Propanoyl phosphate compounds are researched for their role in catalysis. They are used in the preparation of carbon-based acid catalysts for reactions like the dehydration of 2-propanol, revealing insights into the nature and strength of acid sites (Bedia, Rosas, Márquez, Rodríguez-Mirasol, & Cordero, 2009).
Environmental and Health Impact Studies Derivatives of propanoyl phosphate, such as tris(1,3-dichloro-2-propyl) phosphate, are extensively researched for their environmental occurrence, exposure, and potential health risks. These studies are vital for understanding the impact of these compounds on human health and ecosystems (Wang, Chen, Li, Yu, Wang, & Liu, 2020).
Photorelease Studies in Chemistry In the field of photochemistry, compounds like benzoin diethyl phosphate, which is structurally similar to propanoyl phosphate, are studied for their behavior under light exposure. These studies contribute to understanding the mechanisms of photorelease, which is important in various chemical applications (Rajesh, Givens, & Wirz, 2000).
Catalytic Transfer Hydrogenation Research Research on potassium triphosphate, a related compound, has shown its effectiveness as a catalyst in the transfer hydrogenation of carbonyl compounds, highlighting the potential of phosphate compounds in catalytic applications (Radhakrishan, Do, Jaenicke, Sasson, & Chuah, 2011).
Propriétés
Nom du produit |
Propanoyl phosphate(2-) |
|---|---|
Formule moléculaire |
C3H5O5P-2 |
Poids moléculaire |
152.04 g/mol |
Nom IUPAC |
propanoyl phosphate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |
Clé InChI |
FMNMEQSRDWIBFO-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
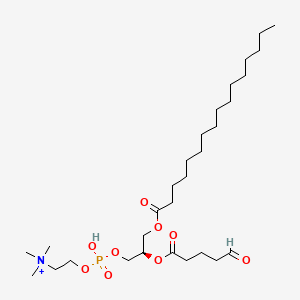
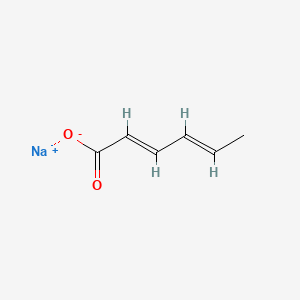
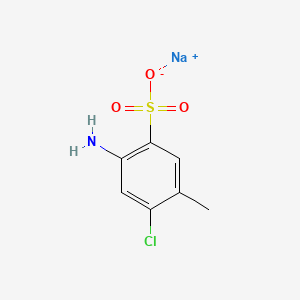
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)
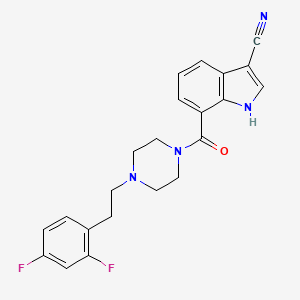
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
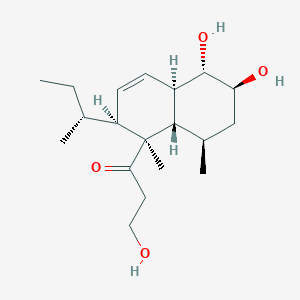
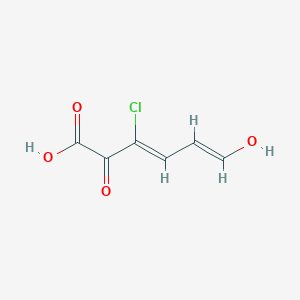
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)